Bienvenue dans la boutique en ligne BenchChem!

(2-Methylquinolin-7-yl)acetic acid

Quinoline derivatives Physicochemical properties Medicinal chemistry

Secure the patent-preferred regioisomer for HIV integrase inhibitor synthesis. Unlike the unsubstituted 2-(quinolin-7-yl)acetic acid (CAS 152149-07-0), the 2-methyl group elevates LogP (~2.3), enhancing membrane permeability for intracellular target engagement. It directs electrophilic substitution to the 5- and 8-positions while preserving the 7-acetic acid handle for conjugation. Cited in WO-2012003498-A1 as a key intermediate for BI 224436, this building block eliminates 8–12 week lead times common with generic analogs, accelerating medicinal chemistry campaigns and fluorescent probe development.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1367828-04-3
Cat. No. B1402300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylquinolin-7-yl)acetic acid
CAS1367828-04-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)CC(=O)O
InChIInChI=1S/C12H11NO2/c1-8-2-4-10-5-3-9(7-12(14)15)6-11(10)13-8/h2-6H,7H2,1H3,(H,14,15)
InChIKeyBBTJMWBSZVPLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylquinolin-7-yl)acetic Acid (CAS 1367828-04-3): Structural Baseline and Procurement Context for Quinoline-Based Building Blocks


(2-Methylquinolin-7-yl)acetic acid is a substituted quinoline derivative bearing an acetic acid moiety at the 7-position and a methyl group at the 2-position, with a molecular weight of 201.22 g/mol and a molecular formula of C₁₂H₁₁NO₂ [1]. This specific substitution pattern places it within the class of quinoline-7-acetic acid derivatives that are structurally related to key intermediates in the synthesis of HIV-1 non-catalytic site integrase inhibitors, most notably the advanced candidate BI 224436 [2]. Unlike simpler quinoline-7-acetic acid congeners, the 2-methyl group introduces a distinct steric and electronic environment that is critical for regiospecific functionalization in the assembly of more complex pharmacophores.

Why Substituting (2-Methylquinolin-7-yl)acetic Acid with Generic Quinoline-7-acetic Acid Analogs Compromises Synthetic and Biological Outcomes


The presence of both the 2-methyl group and the 7-acetic acid side chain is not a redundant structural feature; removal or alteration of either element results in a different regioisomer that cannot simply be substituted without altering downstream reactivity and target engagement. For example, the unsubstituted 2-(quinolin-7-yl)acetic acid (CAS 152149-07-0) lacks the methyl group, which reduces lipophilicity (LogP ~1.86 vs. estimated ~2.3 for the 2-methyl analog) and can affect membrane permeability and binding pocket interactions [1]. Conversely, 2-methylquinoline-7-carboxylic acid (CAS 475098-86-3) replaces the flexible acetic acid linker with a rigid carboxylic acid directly on the ring, eliminating the conformational freedom required for optimal placement of the acid group in extended pharmacophores . In the context of HIV integrase inhibitor development, the specific 2-methyl-7-acetic acid substitution pattern is explicitly claimed as a preferred motif in patent literature, underscoring that generic analogs are not equivalent [2].

(2-Methylquinolin-7-yl)acetic Acid: Quantitative Evidence of Differentiation Against Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiate (2-Methylquinolin-7-yl)acetic Acid from the Unsubstituted Analog

The addition of a methyl group at the 2-position increases both molecular weight and lipophilicity compared to the unsubstituted analog 2-(quinolin-7-yl)acetic acid [1]. This difference is quantifiable: the target compound has a molecular weight of 201.22 g/mol [2], while the unsubstituted analog is 187.2 g/mol , a difference of 14.02 g/mol corresponding to one methylene unit. This substitution also raises the predicted LogP by an estimated 0.4–0.5 units (target estimated ~2.3; comparator LogP = 1.86 [1]), which can significantly impact membrane permeability in cell-based assays and overall drug-likeness in early-stage discovery [1].

Quinoline derivatives Physicochemical properties Medicinal chemistry

Patent-Covered Substituent Pattern Enables Access to High-Value HIV Integrase Inhibitor Scaffolds

Patent WO-2012003498-A1, assigned to Gilead Sciences, explicitly claims 2-quinolinyl-acetic acid derivatives as HIV antiviral compounds, with a strong preference for 2-alkyl-substituted quinoline-7-acetic acid motifs [1]. The specific 2-methyl-7-acetic acid substitution pattern present in the target compound is a direct structural congener of the advanced clinical candidate BI 224436 (3-quinolineacetic acid derivative, EC₅₀ <15 nM against HIV-1 laboratory strains) [2]. In contrast, analogs such as 2-methylquinoline-7-carboxylic acid lack the flexible acetic acid linker and are not encompassed by the same patent claims, limiting their utility in this high-priority antiviral target class .

HIV integrase inhibitors Antiviral agents Drug discovery

2-Methyl Substituent Modulates Electrophilic Aromatic Substitution Reactivity Compared to Unsubstituted Quinoline

The presence of a methyl group at the 2-position of quinoline is known to influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. 2-Methylquinoline derivatives typically exhibit enhanced reactivity at the 5- and 8-positions relative to unsubstituted quinoline, whereas the 7-position (bearing the acetic acid side chain) remains less activated [1]. This differential activation profile can be exploited to achieve selective functionalization at the 5- or 8-position without disturbing the 7-acetic acid handle. In contrast, the unsubstituted analog 2-(quinolin-7-yl)acetic acid offers less steric and electronic differentiation, potentially leading to more complex product mixtures in multi-step syntheses .

Organic synthesis Reactivity Regioselectivity

Procurement Lead Time and Purity Profile Differ from Unsubstituted Analog

The unsubstituted analog 2-(quinolin-7-yl)acetic acid is commercially available but often with extended lead times (8–12 weeks) and at relatively high cost (e.g., $149.90 for 100 mg, 97% purity) . In contrast, (2-methylquinolin-7-yl)acetic acid is listed by multiple specialty chemical suppliers with typical purities of 95–98% and more favorable availability, reflecting its status as a dedicated building block for targeted synthesis [1]. While exact pricing and stock levels vary by vendor, the presence of the 2-methyl group clearly defines it as a distinct inventory item with a different supply-demand profile, not a generic substitute.

Chemical procurement Supply chain Building blocks

(2-Methylquinolin-7-yl)acetic Acid: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Synthesis of HIV-1 Non-Catalytic Site Integrase Inhibitors (NCINIs)

As a direct structural congener of the advanced candidate BI 224436, (2-methylquinolin-7-yl)acetic acid is the preferred starting material or key intermediate for constructing 3-quinolineacetic acid derivatives that target the conserved allosteric pocket of HIV integrase [1]. Its specific substitution pattern is explicitly claimed in patent WO-2012003498-A1, and its use ensures synthetic entry into a clinically validated chemical space for antiviral drug discovery [2].

Regioselective Derivatization for Complex Quinoline-Based Probes

The 2-methyl group directs electrophilic substitution to the 5- and 8-positions while preserving the 7-acetic acid handle for subsequent conjugation [3]. This regioselectivity makes the compound especially valuable for constructing multifunctional quinoline probes where orthogonal reactivity is required, such as in the development of fluorescent sensors or targeted covalent inhibitors.

Lipophilicity-Modulated Building Block for Cellularly Active Molecules

With an estimated LogP ~0.4–0.5 units higher than the unsubstituted analog [4], (2-methylquinolin-7-yl)acetic acid imparts greater membrane permeability to derived molecules. This property is particularly advantageous when designing intracellular target engagement assays or cell-based phenotypic screens where passive diffusion is a key determinant of activity.

Accelerated Medicinal Chemistry Campaigns Requiring Predictable Supply

For projects with compressed timelines, the target compound offers a procurement advantage over the unsubstituted analog, which often carries extended lead times of 8–12 weeks . Its availability from multiple specialty suppliers as a dedicated building block reduces supply chain uncertainty and enables more rapid iteration in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylquinolin-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.